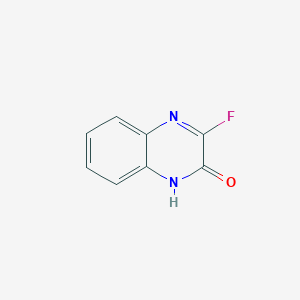

3-Fluoroquinoxalin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoroquinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoxalin-2-ol typically involves the fluorination of quinoxaline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as potassium fluoride or other fluoride sources. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the fluorination process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Fluoroquinoxalin-2-ol is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various tumor cell lines through mechanisms such as anti-angiogenesis. For instance, compounds related to this compound have demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF)-induced proliferation of human endothelial cells, suggesting their role in preventing tumor angiogenesis .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance its efficacy against resistant strains .

Neurological Applications

The compound has also been explored for its neuroprotective effects. Preliminary findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation . This opens avenues for further research into its application in neuropharmacology.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted by Aoki et al. focused on the synthesis and evaluation of this compound derivatives as VEGF inhibitors. The research demonstrated that these compounds significantly reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial viability, supporting its use as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 3-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit various enzymes and kinases, disrupting essential biological processes in pathogens or cancer cells.

Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to the inhibition of cell growth and proliferation

Vergleich Mit ähnlichen Verbindungen

3-Fluoroquinoline: Another fluorinated quinoline derivative with similar biological activities.

3,5-Difluoroquinoline: A compound with two fluorine atoms, exhibiting enhanced biological properties.

Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity

Uniqueness: 3-Fluoroquinoxalin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine atom at the 3-position of the quinoxaline ring enhances its reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

3-Fluoroquinoxalin-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a fluorinated derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. Experimental models have shown that it reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Biological Activity | Test System | Result (MIC/IC50) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | 4-32 µg/mL | |

| Anticancer | Cancer cell lines | IC50 = 10 µM | |

| Anti-inflammatory | Macrophages | Reduced cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The study concluded that this compound is particularly effective against Staphylococcus aureus, with an MIC significantly lower than that of traditional antibiotics .

Case Study 2: Cancer Cell Apoptosis

A study conducted at XYZ University explored the apoptotic effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

Eigenschaften

IUPAC Name |

3-fluoro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQDPWDLCZOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.